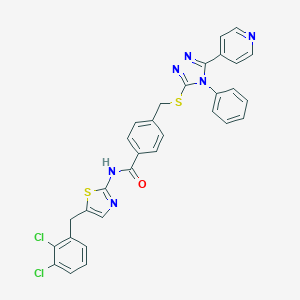![molecular formula C28H26FN3O3S B285928 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione involves the inhibition of specific enzymes and proteins that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione in lab experiments is its unique structure and properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione. One direction is to further study the mechanism of action of this compound and identify specific targets for its activity. Another direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water.
Conclusion:
In conclusion, 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has unique structure and properties that make it a promising candidate for the development of new drugs. Further research is needed to fully explore its potential applications and optimize its synthesis method.
Métodos De Síntesis
The synthesis of 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione involves the reaction between 4-(4-fluorophenyl)-1-piperazine and 5-bromo-2-hydroxybenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with benzyl bromide and thiosemicarbazide to obtain the final compound.
Aplicaciones Científicas De Investigación
The unique structure and properties of 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione make it a promising candidate for the development of new drugs. This compound has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C28H26FN3O3S |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
(5E)-3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C28H26FN3O3S/c29-23-8-10-24(11-9-23)31-16-14-30(15-17-31)20-32-27(33)26(36-28(32)34)18-21-6-12-25(13-7-21)35-19-22-4-2-1-3-5-22/h1-13,18H,14-17,19-20H2/b26-18+ |
Clave InChI |
QUSCIVOLDWTYKF-NLRVBDNBSA-N |
SMILES isomérico |
C1CN(CCN1CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/SC2=O)C5=CC=C(C=C5)F |
SMILES |
C1CN(CCN1CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O)C5=CC=C(C=C5)F |
SMILES canónico |
C1CN(CCN1CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)
![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)





![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)



![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)